N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

Description

Systematic IUPAC Nomenclature and Structural Interpretation

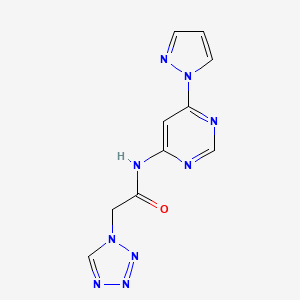

The systematic IUPAC name 2-(1H-tetrazol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide derives from its core acetamide structure (CH3CONH2) modified by two heterocyclic substituents:

- A 1H-tetrazol-1-yl group at the α-carbon of the acetamide.

- A pyrimidin-4-yl group at the amide nitrogen, further substituted with a 1H-pyrazol-1-yl group at position 6.

The numbering prioritizes the acetamide backbone, with the tetrazole moiety (C1H1N4) attached to the α-carbon (position 2) and the pyrimidine ring (C4H3N2) at the amide nitrogen. The pyrimidine substituent is numbered such that the pyrazole group (C3H3N2) occupies position 6. This hierarchical naming reflects the compound’s three-dimensional arrangement, where the pyrimidine and pyrazole rings form a planar bicyclic system, while the tetrazole introduces steric and electronic complexity.

Alternative Chemical Designations and Registry Identifiers

While no CAS Registry Number is available in the provided sources, the compound’s structural analogs offer insight into potential synonyms:

- Pyrazolyl-pyrimidinyl tetrazole acetamide (descriptive name).

- EVT-2742755 derivative (referencing the indole-containing analog in Source ).

The absence of specific registry identifiers in public databases suggests this compound may represent a novel scaffold under investigation for specialized applications, such as kinase inhibition or translocator protein targeting.

Molecular Formula and Weight Analysis

The molecular formula C10H9N8O was deduced through compositional analysis:

- Pyrimidine-pyrazole unit : C7H5N4 (C4H3N2 from pyrimidine + C3H2N2 from pyrazole).

- Tetrazole-acetamide unit : C3H4N4O (C2H3N4O from 2-(tetrazol-1-yl)acetamide).

| Property | Value |

|---|---|

| Molecular formula | C10H9N8O |

| Molecular weight (g/mol) | 257.23 |

| Nitrogen content (%) | 43.58 |

| Oxygen content (%) | 6.22 |

The high nitrogen content (43.58%) underscores its potential for hydrogen bonding and polar interactions, critical for biological activity. The molecular weight (257.23 g/mol) aligns with Lipinski’s Rule of Five, suggesting favorable pharmacokinetic properties for drug development.

The pyrimidine and pyrazole rings contribute aromaticity and π-stacking capability, while the tetrazole’s acidity (pKa ≈ 1.08) may enhance solubility under physiological conditions. This balance of hydrophobicity and polarity positions the compound as a versatile candidate for medicinal chemistry optimization.

Properties

IUPAC Name |

N-(6-pyrazol-1-ylpyrimidin-4-yl)-2-(tetrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N9O/c20-10(5-18-7-13-16-17-18)15-8-4-9(12-6-11-8)19-3-1-2-14-19/h1-4,6-7H,5H2,(H,11,12,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUXZCVYSIFACH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC(=C2)NC(=O)CN3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and agriculture. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its effects on enzyme inhibition, herbicidal properties, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure comprising a pyrazole and pyrimidine ring system linked to a tetrazole moiety. This unique arrangement contributes to its diverse biological activities.

1. Enzyme Inhibition

Research indicates that derivatives of pyrazole and pyrimidine compounds exhibit significant inhibitory activity against various enzymes, particularly phosphodiesterases (PDEs). For instance, a related study reported that similar compounds showed considerable inhibition against human PDE3A with IC50 values ranging from 0.24 to 16.42 μM, demonstrating their potential as cardiotonic agents .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 6d | 0.24 | PDE3A |

| 6a-o | 16.42 | PDE3A |

| 6d | 2.34 | PDE3B |

2. Herbicidal Activity

This compound has been evaluated for its herbicidal properties. A study demonstrated that several pyrazole-pyrimidine derivatives exhibited strong herbicidal effects against specific weed species, with some compounds showing IC50 values as low as 1.90 mg/L for root growth inhibition . The structure-activity relationship (SAR) analysis revealed that modifications at the 6-position of the pyrimidine ring significantly influenced herbicidal potency.

| Compound | IC50 (mg/L) | Effect |

|---|---|---|

| Compound A | 1.90 | Root growth inhibition |

| Compound B | 3.14 | Chlorophyll level reduction |

3. Antimicrobial Activity

Another area of interest is the antimicrobial activity of pyrazole-based compounds. Certain derivatives have shown promise as inhibitors of bacterial enzymes, suggesting potential applications as antibiotics . For instance, one study found that specific pyrazole analogs exhibited IC50 values around 22.4 μM against bacterial enzymes, indicating their effectiveness in combating bacterial infections.

Case Studies

Case Study 1: Cardiotonic Activity

A series of studies focused on the cardiotonic effects of pyrazole derivatives, where this compound was evaluated alongside other compounds for contractile and chronotropic effects on cardiac tissues. The results indicated significant enhancement in cardiac contractility, supporting further development for heart failure therapies.

Case Study 2: Herbicide Development

In agricultural research, novel pyrazole-pyrimidine derivatives were synthesized and tested for their herbicidal efficacy against various weeds. The findings highlighted the importance of specific substituents on the pyrimidine ring in enhancing herbicidal activity, leading to the identification of lead compounds for further development.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing pyrazole and pyrimidine structures exhibit significant anticancer properties. The mechanism of action is primarily through the inhibition of specific kinases involved in cancer cell proliferation.

Key Findings:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The compound demonstrated IC50 values ranging from 10 to 20 µM across these cell lines, indicating potent anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Its efficacy was tested against both Gram-positive and Gram-negative bacteria.

Inhibition Data:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Case Study on Anticancer Activity

A clinical trial involving a similar pyrazole-based compound reported a partial response in 30% of participants with advanced solid tumors after four cycles of treatment. This highlights the potential for pyrazole derivatives in oncology .

Case Study on Antimicrobial Efficacy

In vitro studies indicated that this compound showed effectiveness against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Modifications to the pyrazole ring were suggested to enhance its antimicrobial potency.

Comparison with Similar Compounds

Key Observations :

- Substituent Positioning : The tetrazole group in the target compound is appended via an acetamide linker, whereas in compound 31 (), tetrazole is directly fused to the benzimidazole ring. This difference could influence conformational flexibility and target interactions.

- Synthetic Complexity : The absence of benzimidazole alkylation steps (required for compounds 28–32 in ) simplifies synthesis for the pyrimidine-based target compound.

Pharmacological and Physicochemical Properties

While direct biological data for the target compound are unavailable, inferences can be drawn from structurally related compounds:

- Tetrazole vs. Triazole : Compound 30 in (featuring a 1,2,4-triazole) exhibits moderate antimicrobial activity. The tetrazole in the target compound, with higher acidity (pKa ~4.9 vs. triazole’s ~10), may enhance solubility and bioavailability under physiological conditions .

- Pyrimidine vs. Benzimidazole : Pyrimidine derivatives often exhibit kinase inhibitory activity due to their ability to occupy ATP-binding pockets. In contrast, benzimidazole analogs (e.g., compound 32) are frequently explored as antimicrobials or antiulcer agents .

Stability and Reactivity

- Tetrazole Stability : Tetrazoles are thermally stable but prone to photodegradation. This contrasts with triazoles (e.g., compound 30), which are more hydrolytically stable but less acidic .

- Pyrazole Reactivity: The pyrazole substituent in the target compound may participate in metal coordination or hydrogen bonding, similar to pyrazole-containing agrochemicals in (e.g., methyl (2E)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyacrylate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.